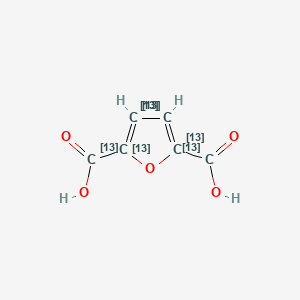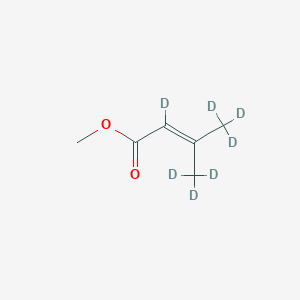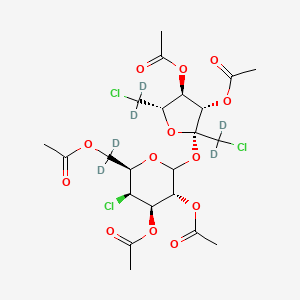
3',5'-Dihydrodiol Simvastatin-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Dihydrodiol Simvastatin-d6 (Mixture of Diastereomers) is a metabolite of Simvastatin, a lipid-lowering drug that inhibits hydroxymethylglutaryl-coenzyme A reductase. This compound is used in various research applications, particularly in the study of cardiovascular diseases and cholesterol metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dihydrodiol Simvastatin-d6 involves the dihydroxylation of Simvastatin. The reaction typically employs osmium tetroxide as a catalyst and N-methylmorpholine N-oxide as a co-oxidant. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the dihydrodiol derivative.
Industrial Production Methods: Industrial production of 3’,5’-Dihydrodiol Simvastatin-d6 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: 3’,5’-Dihydrodiol Simvastatin-d6 can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Oxidized metabolites of 3’,5’-Dihydrodiol Simvastatin-d6.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted analogs with various functional groups.
Applications De Recherche Scientifique
3’,5’-Dihydrodiol Simvastatin-d6 is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactions of statin derivatives.
Biology: Investigating the biological effects of statin metabolites on cellular processes.
Medicine: Exploring the therapeutic potential of statin derivatives in treating cardiovascular diseases.
Industry: Developing new pharmaceutical formulations and improving existing ones.
Mécanisme D'action
The mechanism of action of 3’,5’-Dihydrodiol Simvastatin-d6 involves the inhibition of hydroxymethylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol synthesis in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein and very low-density lipoprotein in the bloodstream. This mechanism helps in managing hypercholesterolemia and reducing the risk of cardiovascular events.
Comparaison Avec Des Composés Similaires
Simvastatin: The parent compound, used as a lipid-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action.
Rosuvastatin: A statin with higher potency and longer duration of action.
Uniqueness: 3’,5’-Dihydrodiol Simvastatin-d6 is unique due to its specific dihydrodiol structure, which provides distinct chemical and biological properties compared to other statins. Its deuterated form (d6) also makes it valuable in research involving isotopic labeling and mass spectrometry studies.
Propriétés
Formule moléculaire |
C25H40O7 |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
[(1S,3R,7R,8S,8aR)-4,6-dihydroxy-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3/t13-,14-,15-,16+,17+,19?,20+,22-,23?/m1/s1/i4D3,5D3 |
Clé InChI |
MRCKOKWQDZYFLT-QCUYXPMWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C(C2=CC([C@@H]([C@@H]([C@@H]12)CC[C@H]3C[C@H](CC(=O)O3)O)C)O)O)C)C([2H])([2H])[2H] |
SMILES canonique |
CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
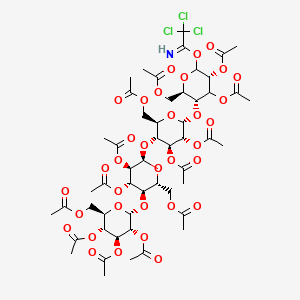
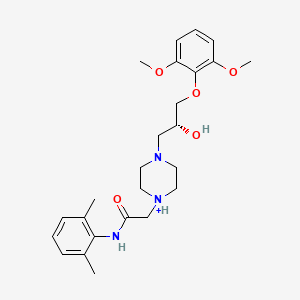
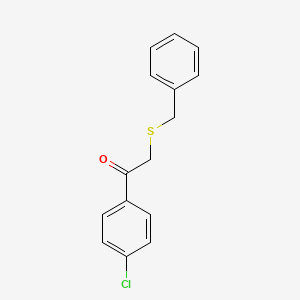
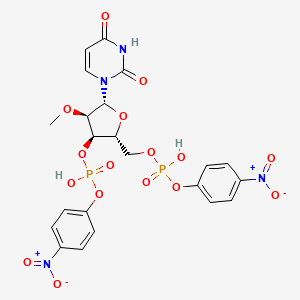
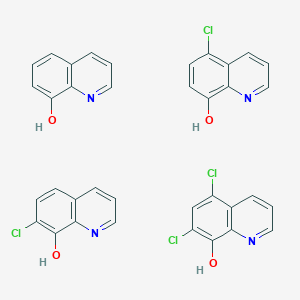


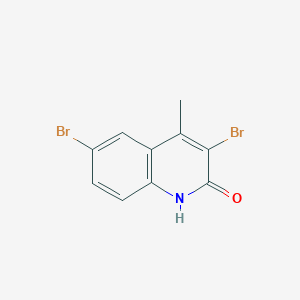

![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
